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Compound of Interest

Compound Name: Red 5

Cat. No.: B1172331 Get Quote

This guide provides troubleshooting advice and frequently asked questions for researchers,

scientists, and drug development professionals on the effective removal of residual Food Red 5
(also known as Ponceau 4R or C.I. Food Red 7) from laboratory equipment.

Frequently Asked Questions (FAQs)
Q1: What is Food Red 5 and why can it be difficult to remove?

A1: Food Red 5, or Ponceau 4R, is a synthetic strawberry-red azo dye.[1] Its chemical

structure, which includes multiple sulfonate groups, makes it highly soluble in water and other

polar solvents. While this solubility aids in initial cleaning with aqueous solutions, the dye can

still adsorb to surfaces, particularly plastics, leading to persistent staining if not cleaned

promptly and correctly.

Q2: What are the basic principles for cleaning Food Red 5 from lab equipment?

A2: The fundamental approach involves a multi-step process:

Pre-rinse: Immediately rinse the equipment with ambient temperature water to remove the

majority of the dye.

Wash: Use a suitable detergent solution with mechanical action (scrubbing).

Final Rinse: Rinse thoroughly with purified (deionized or distilled) water to remove any

remaining detergent and dye residues.
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Drying: Allow to air dry or use a solvent like acetone to speed up the process for glassware.

[1][2]

Q3: What types of laboratory materials are most susceptible to staining by Food Red 5?

A3: While glass is relatively resistant to staining if cleaned promptly, plastics such as

polypropylene (PP) and polycarbonate can be more susceptible to staining due to the dye

adsorbing to the polymer matrix. Stainless steel is generally resistant, but harsh cleaning

agents can damage its surface.

Q4: Is a "visually clean" standard sufficient for equipment cleanliness?

A4: For many applications, a "visually clean" standard is the minimum requirement. However, in

sensitive applications like pharmaceutical manufacturing, this is not sufficient. Cleaning

validation, which involves analytical testing to quantify remaining residues, is required to prove

that the cleaning process consistently reduces the contaminant to a scientifically established

acceptable level.[1][3][4][5]

Troubleshooting Guide
Q5: I have washed my polypropylene beaker, but a visible red stain remains. What should I do?

A5: Plasticware can be challenging. If a standard detergent wash has failed, you can try the

following escalating steps:

Soaking: Soak the equipment in a warm detergent solution for several hours or overnight.

This can help to gradually lift the dye from the plastic.

Mild Oxidizing Agent: Prepare a 1:10 dilution of household bleach (sodium hypochlorite

solution) and soak the item for 30-60 minutes. Caution: Bleach is corrosive.[6] Do not use on

stainless steel. Thoroughly rinse with water afterward to remove all bleach residues. Check

the chemical compatibility of your specific plastic before using bleach. Polypropylene is

generally not compatible with strong oxidants.[6]

Solvent Rinse: A rinse with ethanol may help remove residual dye from some plastics.

Always check for chemical compatibility first.
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Q6: Can I use an acid bath to remove Food Red 5 stains?

A6: A standard 1% hydrochloric acid (HCl) bath, commonly used for cleaning glassware, is

generally not effective for removing organic dye stains like Food Red 5.[7] While strong

oxidizing acids like nitric acid can break down the dye, they are hazardous and can damage

many materials.[2][8] Using detergents or a targeted oxidizing/reducing agent is a safer and

more effective approach.

Q7: How can I confirm that my cleaning procedure is effective at removing all residual Food

Red 5?

A7: To definitively confirm the effectiveness of a cleaning procedure, a cleaning validation study

should be performed. This involves intentionally contaminating a piece of equipment,

performing the cleaning procedure, and then testing for any remaining dye using a sensitive

analytical method. This process is standard practice in pharmaceutical manufacturing to

prevent cross-contamination.[3][4][5]

Data Presentation: Efficacy of Cleaning Agents
The following table summarizes the recommended applications and limitations of common

cleaning agents for the removal of Food Red 5. Efficacy can be highly dependent on the

material of the lab equipment, temperature, and contact time.
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Cleaning
Agent

Concentration Target Residue
Suitable
Materials

Efficacy &
Limitations

Laboratory

Detergent

Manufacturer's

recommendation

Gross, water-

soluble dye

Glass, Stainless

Steel, most

Plastics

Effective for

initial cleaning.

May not remove

stubborn,

adsorbed stains

from plastics.

Ethanol /

Isopropyl Alcohol
70%

Light residual

dye

Glass, Stainless

Steel

Limited efficacy

on its own. Best

used as a pre-

rinse for organic

residues or as a

final drying aid.

Evaporates

quickly.[6]

Sodium

Hypochlorite
1-10% solution

Adsorbed dye

stains

Glass, some

chemically

resistant plastics

Effective

oxidizing agent

for color removal.

Corrosive to

metals.[6] Can

degrade some

plastics;

compatibility

must be verified.

[6][8]

Sodium

Dithionite
1-5% solution

Adsorbed azo

dye stains

Glass, Stainless

Steel

Effective

reducing agent

for breaking azo

bonds. Should

be used in a

well-ventilated

area. Prepare

fresh.
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Alkaline

Detergents (e.g.,

NaOH-based)

pH > 10 Organic residues
Glass, Stainless

Steel

Highly effective

for stubborn

organic residues.

Can be

corrosive;

requires careful

handling and

thorough rinsing.

Experimental Protocols
Protocol: Validation of Cleaning Procedure for Food Red
5 Removal
This protocol outlines a method to validate a cleaning procedure by quantifying the recovery of

Food Red 5 from a stainless steel surface.

1. Objective: To provide documented evidence that the chosen cleaning procedure consistently

removes Food Red 5 residues from stainless steel surfaces to a predetermined acceptable limit

(e.g., visually clean and < 1 µg/cm²).

2. Materials:

Food Red 5 standard

Solvent for spiking (e.g., 50:50 methanol:water)

Stainless steel coupons (e.g., 10x10 cm)

Cleaning agent (e.g., laboratory detergent)

Swabs (e.g., low-TOC polyester)

Swab wetting solvent (e.g., purified water)

Sample vials
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Validated analytical instrument (e.g., HPLC-UV/Vis or UV-Vis Spectrophotometer)

3. Procedure:

3.1. Coupon Preparation:

Pre-clean all stainless steel coupons using the cleaning procedure to be validated.

Verify cleanliness by swabbing a control coupon and analyzing for Food Red 5. The result

should be below the limit of detection.

3.2. Spiking:

Prepare a stock solution of Food Red 5 in the spiking solvent at a known concentration.

Apply a known volume of the stock solution evenly onto a defined area (e.g., 100 cm²) of a

pre-cleaned coupon. This should correspond to a concentration above the acceptance

limit.

Allow the solvent to fully evaporate in a controlled environment.

3.3. Cleaning:

Execute the documented cleaning procedure on the spiked coupon. This may involve:

Rinsing with tap water for 1 minute.

Scrubbing with a 2% laboratory detergent solution for 2 minutes.

Rinsing with tap water for 1 minute.

Final rinse with deionized water for 1 minute.

Allowing to air dry completely.

3.4. Sampling (Swab Method):

Wet a swab with a specified volume of wetting solvent.
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Swab the previously spiked area of the cleaned coupon using a systematic pattern (e.g.,

overlapping horizontal and then vertical strokes).

Place the swab head into a sample vial containing a known volume of extraction solvent.

Cap the vial and vortex/sonicate to extract the residue from the swab.

3.5. Analysis:

Analyze the extract using a validated HPLC-UV/Vis or UV-Vis spectrophotometry method

to quantify the amount of Food Red 5.

Calculate the total amount of residue recovered and express it as µg/cm².

4. Acceptance Criteria:

Visual: No visible residue on the coupon surface after cleaning.

Analytical: The calculated residue level is below the pre-defined limit of < 1 µg/cm².

Recovery: A parallel recovery study (where a spiked, uncleaned coupon is swabbed) should

demonstrate that the sampling and analytical method can recover a high percentage (e.g.,

>70%) of the analyte.

Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the removal of residual

Food Red 5 from lab equipment.
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Start: Equipment Contaminated
with Food Red 5

Step 1: Standard Cleaning Protocol
- Pre-rinse with water

- Wash with lab detergent
- Final rinse with DI water

Step 2: Visual Inspection

Is Equipment Visibly Clean?

End: Equipment is Clean
Store Appropriately

  Yes

Troubleshooting Required

  No

Step 3a: Soak in Warm
Detergent Solution (1-12h)

Step 3b: Aggressive Cleaning
(Choose based on material compatibility)

Re-inspect

Oxidizing Agent
(e.g., 1:10 Bleach)

- For glass, compatible plastics

Reducing Agent
(e.g., Sodium Dithionite)

- For glass, stainless steel

Step 4: Final Inspection & Rinse

Is Equipment Visibly Clean?

  Yes

Step 5: Consider Cleaning
Validation Study for Persistent Issues

  No

Click to download full resolution via product page

Caption: Troubleshooting workflow for removing residual Food Red 5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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